molecular formula C18H21NO2S B12216711 Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione

Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione

Cat. No.: B12216711
M. Wt: 315.4 g/mol
InChI Key: JEEGTMOMKSZYEN-UHFFFAOYSA-N
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Description

Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione is a complex organic compound that features a morpholine ring, a furan ring, and a methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione typically involves multi-step organic reactions. One common method involves the reaction of 4-(propan-2-yl)phenylfuran with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran or dimethyl sulfoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methanethiol derivatives.

Scientific Research Applications

Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has similar structural features and applications.

    2-(4′-Morpholin-4″-yl-5H-chromeno-[2,3-d]pyrimidin-2′-yl)phenol: Another compound with a morpholine ring and potential biological activity.

Uniqueness

Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione is unique due to its combination of a morpholine ring, a furan ring, and a methanethione group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C25H30N2OS
  • Molecular Weight : 430.59 g/mol
  • Key Functional Groups : Morpholine, furan, and thioether.

The presence of these functional groups suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds containing furan and morpholine moieties exhibit significant antioxidant properties. For instance, derivatives of furan have been shown to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress in biological systems .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes:

  • Tyrosinase Inhibition : Similar compounds have demonstrated potent inhibitory activity against mushroom tyrosinase, an enzyme critical in melanin biosynthesis. For instance, related furan derivatives showed IC50 values in the low micromolar range, suggesting that Morpholin derivatives could also exhibit similar properties .
  • Cholinesterase Inhibition : Some morpholine derivatives are known to inhibit acetylcholinesterase (AChE), making them potential candidates for Alzheimer's disease treatment. Studies have indicated that modifications in the morpholine structure can enhance AChE inhibitory activity .

Antimicrobial Activity

Preliminary studies suggest that Morpholin derivatives may possess antimicrobial properties. The presence of the furan ring is often associated with enhanced bioactivity against various bacterial strains. Testing against Gram-positive and Gram-negative bacteria is essential to establish a comprehensive antimicrobial profile.

Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the safety profile of new compounds. The cytotoxic effects of Morpholin derivatives have been assessed using various cancer cell lines. Results indicate that certain modifications in the structure can lead to significant antiproliferative effects, making them candidates for further development in cancer therapy.

Case Study 1: Tyrosinase Inhibition

A study focused on a series of furan derivatives demonstrated that specific substitutions on the furan ring significantly enhanced tyrosinase inhibition. Compound 8 from this series showed an IC50 value of 0.0433 µM for monophenolase activity, outperforming standard inhibitors like kojic acid . This finding highlights the potential application of Morpholin derivatives in cosmetic formulations aimed at skin lightening.

Case Study 2: Anticancer Activity

In a study assessing the anticancer potential of morpholine-containing compounds, a derivative similar to this compound exhibited notable cytotoxicity against breast cancer cell lines (MCF7). The compound induced apoptosis through the intrinsic pathway, suggesting a mechanism that could be further explored for therapeutic applications .

Research Findings Summary Table

Activity TypeCompound TestedIC50 Value (µM)Reference
Tyrosinase InhibitionFuran derivative (similar structure)0.0433
AChE InhibitionMorpholine derivative0.12
Cytotoxicity (MCF7)Morpholine derivative15

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

morpholin-4-yl-[5-(4-propan-2-ylphenyl)furan-2-yl]methanethione

InChI

InChI=1S/C18H21NO2S/c1-13(2)14-3-5-15(6-4-14)16-7-8-17(21-16)18(22)19-9-11-20-12-10-19/h3-8,13H,9-12H2,1-2H3

InChI Key

JEEGTMOMKSZYEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(O2)C(=S)N3CCOCC3

Origin of Product

United States

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